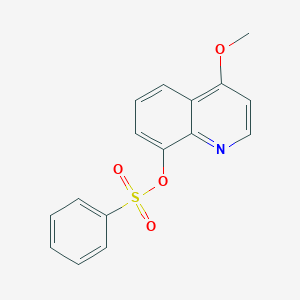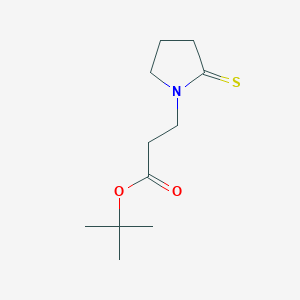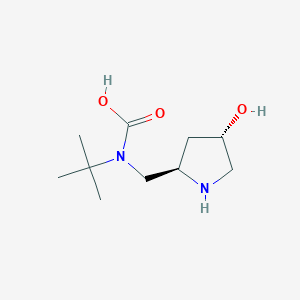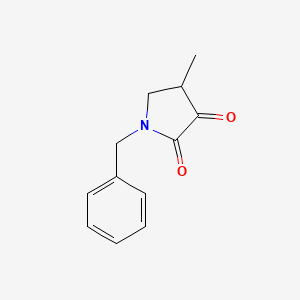![molecular formula C15H17NO B12888649 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole CAS No. 90329-76-3](/img/structure/B12888649.png)
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole is a heterocyclic compound that features a unique isoxazole ring fused with a cyclooctane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the isoxazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate oxazine derivatives, which then undergo cyclization to yield the desired isoxazole compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole: This compound features a selenadiazole ring instead of an isoxazole ring.
3,4,5-Trisubstituted isoxazole derivatives: These compounds have different substituents on the isoxazole ring, leading to varied chemical properties.
Uniqueness: 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90329-76-3 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C15H17NO/c1-2-7-11-14-13(10-6-1)15(16-17-14)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
KXCYEHJKNCKHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


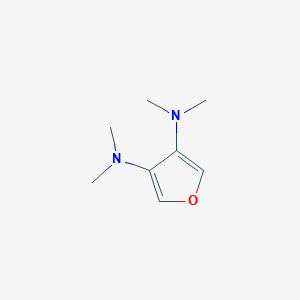
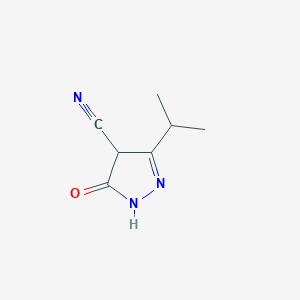
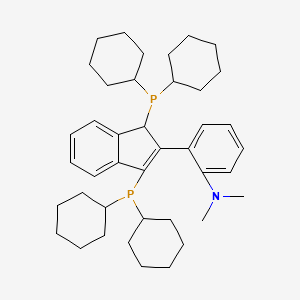
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
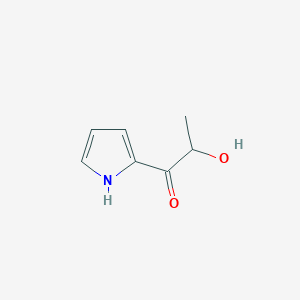
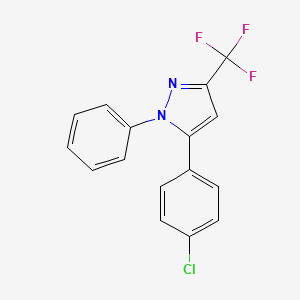
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)
